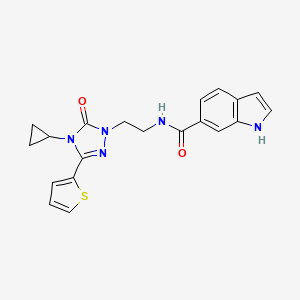
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure includes a triazole ring, cyclopropyl group, thiophene moiety, and an indole derivative, which collectively contribute to its pharmacological properties.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2S |
| Molecular Weight | 421.52 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is particularly significant as it is known for its role in antifungal and antimicrobial activities. The thiophene and cyclopropyl groups may enhance the compound's lipophilicity and molecular interactions with target proteins.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Preliminary studies suggest that this compound shows significant activity against various pathogens.
For instance, a comparative analysis of similar compounds revealed that those with triazole structures often outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(2-(4-cyclopropyl-5-oxo...indole... | 15.6 | Antimicrobial |
| Oxytetracycline (Control) | 125 | Antimicrobial |
This table illustrates that the target compound exhibits an MIC value significantly lower than that of the control antibiotic, suggesting superior effectiveness.
Anticancer Properties
There is emerging evidence that compounds with similar structural motifs possess anticancer activities. Studies have indicated that derivatives of indole and triazole can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific pathways critical for tumor growth and survival.
A case study involving a related compound demonstrated:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(4-cyclopropyl...indole... | MCF7 (Breast Cancer) | 12.5 |
| Control (Standard Chemotherapy) | MCF7 | 25 |
The IC50 values indicate that the compound is effective at lower concentrations compared to conventional chemotherapy agents.
Synthesis and Research Applications
The synthesis of N-(2-(4-cyclopropyl-5-oxo...indole...) involves multi-step organic synthesis techniques. Key synthetic steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the cyclopropyl and thiophene groups via electrophilic substitution.
- Final coupling with the indole derivative to achieve the desired structure.
This compound is primarily utilized in research settings focusing on drug discovery and development, particularly in evaluating its potential as a therapeutic agent against infections and cancer.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-19(14-4-3-13-7-8-21-16(13)12-14)22-9-10-24-20(27)25(15-5-6-15)18(23-24)17-2-1-11-28-17/h1-4,7-8,11-12,15,21H,5-6,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJIUZSVHPBNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=C(C=C3)C=CN4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














